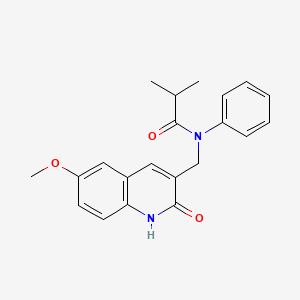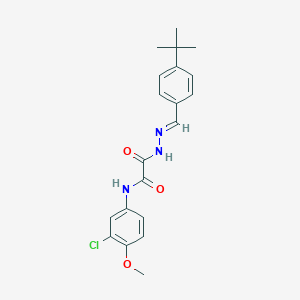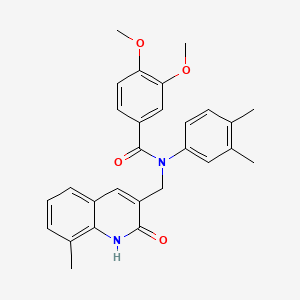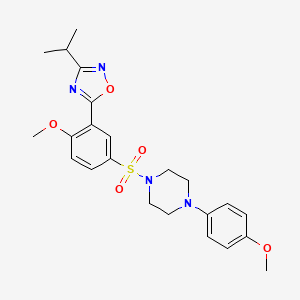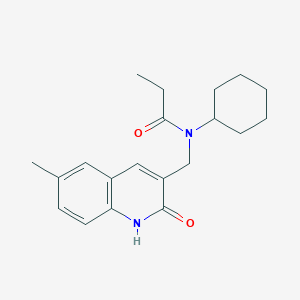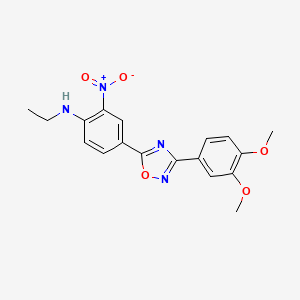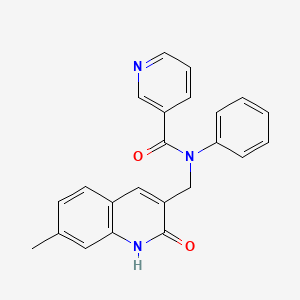
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell division process.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide is complex and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide. One direction is to improve its solubility in aqueous solutions, which would make it easier to administer in vivo. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide in cancer treatment.
Synthesis Methods
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide involves the reaction of 2-hydroxy-7-methylquinoline with N-phenylnicotinamide. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has also been shown to inhibit tumor growth in animal models of cancer.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-9-10-17-13-19(22(27)25-21(17)12-16)15-26(20-7-3-2-4-8-20)23(28)18-6-5-11-24-14-18/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBDXZHLUPZXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

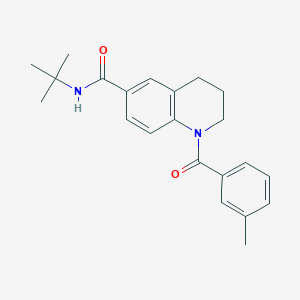
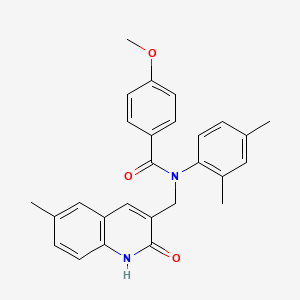
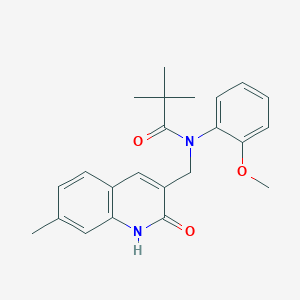
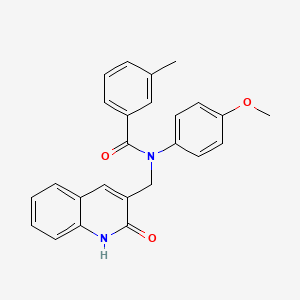

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
